molecular formula C7H15N3O2 B14582085 L-Alanyl-N-methyl-L-alaninamide CAS No. 61275-28-3

L-Alanyl-N-methyl-L-alaninamide

Cat. No.: B14582085
CAS No.: 61275-28-3
M. Wt: 173.21 g/mol
InChI Key: YGIVVAKQDXCPKN-WHFBIAKZSA-N
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Description

L-Alanyl-N-methyl-L-alaninamide is a dipeptide compound composed of two amino acids, L-alanine and N-methyl-L-alanine, joined by a peptide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-N-methyl-L-alaninamide typically involves the coupling of L-alanine with N-methyl-L-alanine. One common method is the use of carbodiimide-mediated coupling reactions, where a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC) is used to activate the carboxyl group of L-alanine, facilitating its reaction with the amine group of N-methyl-L-alanine .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. These methods allow for the efficient and scalable production of dipeptides with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-N-methyl-L-alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

L-Alanyl-N-methyl-L-alaninamide has various applications in scientific research, including:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.

    Biology: Investigated for its role in protein structure and function, as well as its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes

Mechanism of Action

The mechanism of action of L-Alanyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing their function. The exact pathways and molecular targets involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanyl-N-methyl-L-alaninamide is unique due to the presence of the N-methyl group, which can influence its chemical properties, stability, and interactions with biological targets. This modification can enhance the compound’s lipophilicity, membrane permeability, and metabolic stability, making it a valuable compound for various applications .

Properties

CAS No.

61275-28-3

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-(methylamino)-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C7H15N3O2/c1-4(8)6(11)10-5(2)7(12)9-3/h4-5H,8H2,1-3H3,(H,9,12)(H,10,11)/t4-,5-/m0/s1

InChI Key

YGIVVAKQDXCPKN-WHFBIAKZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC)N

Origin of Product

United States

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